molecular formula C7H19NO3Si B13966389 1-Butanamine, 4-(trimethoxysilyl)- CAS No. 15005-59-1

1-Butanamine, 4-(trimethoxysilyl)-

Cat. No.: B13966389
CAS No.: 15005-59-1
M. Wt: 193.32 g/mol
InChI Key: RBVMDQYCJXEJCJ-UHFFFAOYSA-N
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Description

1-Butanamine, 4-(trimethoxysilyl)- is an organosilicon compound with the molecular formula C7H19NO3Si. It is a derivative of butanamine, where the butanamine moiety is functionalized with a trimethoxysilyl group. This compound is known for its applications in various fields, including materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanamine, 4-(trimethoxysilyl)- can be synthesized through the reaction of 4-aminobutanol with trimethoxysilane under specific conditions. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the formation of the Si-N bond. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the trimethoxysilyl group .

Industrial Production Methods

In industrial settings, the production of 1-Butanamine, 4-(trimethoxysilyl)- often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, 4-(trimethoxysilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butanamine, 4-(trimethoxysilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanamine, 4-(trimethoxysilyl)- involves the interaction of the trimethoxysilyl group with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can then react with other silanols or siloxanes to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanamine, 4-(trimethoxysilyl)- is unique due to the presence of both an amine group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

CAS No.

15005-59-1

Molecular Formula

C7H19NO3Si

Molecular Weight

193.32 g/mol

IUPAC Name

4-trimethoxysilylbutan-1-amine

InChI

InChI=1S/C7H19NO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-8H2,1-3H3

InChI Key

RBVMDQYCJXEJCJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCN)(OC)OC

Origin of Product

United States

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